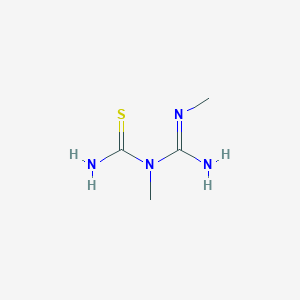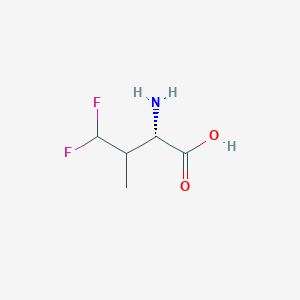
4,4-Difluoro-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-L-valine is a fluorinated derivative of the amino acid L-valine The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-L-valine typically involves the fluorination of L-valine derivatives. One common method is the use of deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents facilitate the replacement of hydroxyl groups with fluorine atoms under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of sulfur tetrafluoride (SF4) in combination with dialkylamines has been reported to produce gem-difluorides in a scalable manner .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Difluoro-L-valine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of fluorine atoms may influence the reaction pathways.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace fluorine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield amino or thiol derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
4,4-Difluoro-L-valine has several applications in scientific research:
Wirkmechanismus
The mechanism by which 4,4-Difluoro-L-valine exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms can influence the compound’s binding affinity and specificity for target proteins. This can result in altered enzyme activity or inhibition of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
4,4-Difluoro-L-proline: Another fluorinated amino acid with applications in protein chemistry and NMR studies.
4,4-Difluoropiperidine: Used in the synthesis of pharmaceutical compounds and chemical probes.
3,3-Difluoropyrrolidine: A key building block in drug development, particularly for antidiabetic agents.
Uniqueness: 4,4-Difluoro-L-valine is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile building block for various applications sets it apart from other fluorinated amino acids .
Eigenschaften
CAS-Nummer |
376359-43-2 |
|---|---|
Molekularformel |
C5H9F2NO2 |
Molekulargewicht |
153.13 g/mol |
IUPAC-Name |
(2S)-2-amino-4,4-difluoro-3-methylbutanoic acid |
InChI |
InChI=1S/C5H9F2NO2/c1-2(4(6)7)3(8)5(9)10/h2-4H,8H2,1H3,(H,9,10)/t2?,3-/m0/s1 |
InChI-Schlüssel |
JITMBQBFCHBXQH-NFJMKROFSA-N |
Isomerische SMILES |
CC([C@@H](C(=O)O)N)C(F)F |
Kanonische SMILES |
CC(C(C(=O)O)N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B14236335.png)

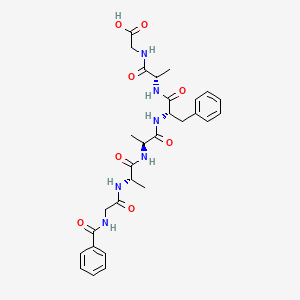
![{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid](/img/structure/B14236355.png)
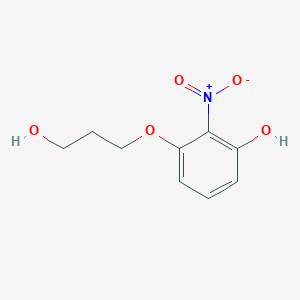
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide](/img/structure/B14236363.png)
![N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine](/img/structure/B14236369.png)
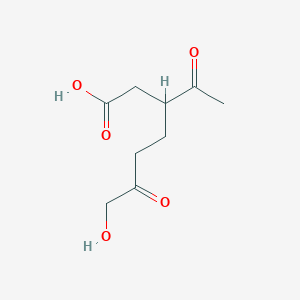

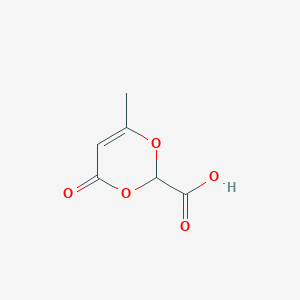
![N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14236391.png)
![4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14236395.png)

